![molecular formula C16H17NO3 B14344492 2-hydroxy-N-[(4-methoxyphenyl)methyl]-5-methylbenzamide](/img/structure/B14344492.png)
2-hydroxy-N-[(4-methoxyphenyl)methyl]-5-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-hydroxy-N-[(4-methoxyphenyl)methyl]-5-methylbenzamide is an organic compound with a complex structure that includes a benzamide core substituted with hydroxy, methoxyphenyl, and methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-N-[(4-methoxyphenyl)methyl]-5-methylbenzamide can be achieved through several synthetic routes. One common method involves the condensation of 2-hydroxy-5-methylbenzoic acid with 4-methoxybenzylamine under acidic conditions to form the desired benzamide. The reaction typically requires a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
2-hydroxy-N-[(4-methoxyphenyl)methyl]-5-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The amide group can be reduced to an amine under appropriate conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamides with various functional groups.
Aplicaciones Científicas De Investigación
2-hydroxy-N-[(4-methoxyphenyl)methyl]-5-methylbenzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials and polymers with specific properties.
Mecanismo De Acción
The mechanism of action of 2-hydroxy-N-[(4-methoxyphenyl)methyl]-5-methylbenzamide involves its interaction with specific molecular targets. The hydroxy and methoxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to its targets. The amide group can also engage in interactions with enzymes or receptors, modulating their activity and leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
2-hydroxy-N-[(4-methoxyphenyl)methyl]-benzamide: Lacks the methyl group at the 5-position.
2-hydroxy-N-[(4-methoxyphenyl)methyl]-4-methylbenzamide: The methyl group is positioned at the 4-position instead of the 5-position.
2-hydroxy-N-[(4-methoxyphenyl)methyl]-3-methylbenzamide: The methyl group is positioned at the 3-position instead of the 5-position.
Uniqueness
2-hydroxy-N-[(4-methoxyphenyl)methyl]-5-methylbenzamide is unique due to the specific positioning of its functional groups, which can influence its chemical reactivity and biological activity. The presence of the hydroxy, methoxy, and methyl groups in distinct positions allows for unique interactions with molecular targets, potentially leading to distinct pharmacological properties.
Propiedades
Fórmula molecular |
C16H17NO3 |
|---|---|
Peso molecular |
271.31 g/mol |
Nombre IUPAC |
2-hydroxy-N-[(4-methoxyphenyl)methyl]-5-methylbenzamide |
InChI |
InChI=1S/C16H17NO3/c1-11-3-8-15(18)14(9-11)16(19)17-10-12-4-6-13(20-2)7-5-12/h3-9,18H,10H2,1-2H3,(H,17,19) |
Clave InChI |
YYGRHGNEENNWMX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)O)C(=O)NCC2=CC=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


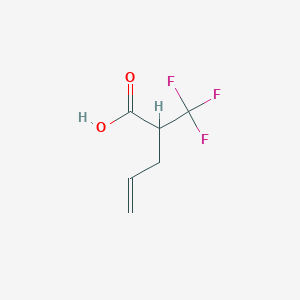
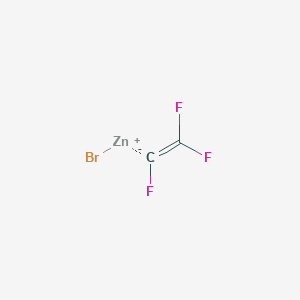

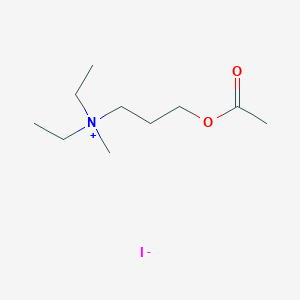

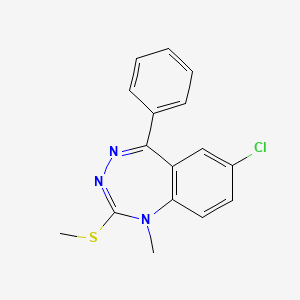
![1-amino-3-[(E)-[4-(diethylamino)phenyl]methylideneamino]urea](/img/structure/B14344452.png)
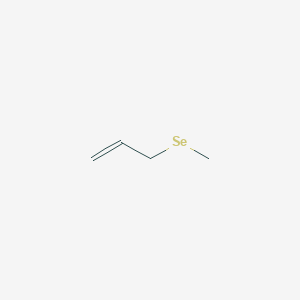
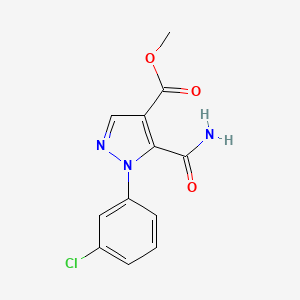
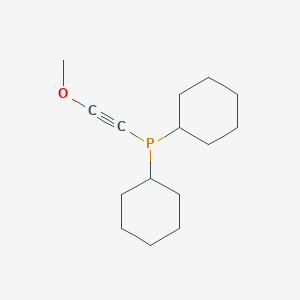
![2-Thiabicyclo[3.1.0]hex-3-ene-6-carbohydrazide](/img/structure/B14344485.png)

![4,5-Dimethyl-5-[(piperidin-1-yl)methyl]furan-2(5H)-one](/img/structure/B14344497.png)

